2-Bromo-5-hydroxyphenylboronic acid
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Overview
Description
Mechanism of Action
Target of Action
2-Bromo-5-hydroxyphenylboronic acid is primarily used as a reagent in organic synthesis . It is involved in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in the coupling reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester . This process is crucial in the Suzuki-Miyaura cross-coupling reaction, facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of two organic groups, facilitated by a palladium catalyst . The protodeboronation of the boronic ester is a key step in this pathway, enabling the formation of new carbon-carbon bonds .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of protodeboronation can be affected by the pH of the environment . At physiological pH, the rate of protodeboronation is considerably accelerated . Therefore, the action, efficacy, and stability of this compound can vary depending on the specific conditions under which it is used .
Biochemical Analysis
Biochemical Properties
The role of 2-Bromo-5-hydroxyphenylboronic acid in biochemical reactions is not fully understood. It is known that boronic acids can interact with various enzymes and proteins. For instance, boronic acids have been shown to inhibit bacterial growth by binding to DNA-dependent RNA polymerase and preventing transcription .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that boronic acids are only marginally stable in water .
Metabolic Pathways
Boronic acids are known to play a role in various metabolic processes .
Transport and Distribution
It is possible that it interacts with certain transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
The localization of a compound can significantly impact its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-hydroxyphenylboronic acid typically involves the bromination of 5-hydroxyphenylboronic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, with a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, with careful control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-hydroxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form 5-hydroxyphenylboronic acid.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Quinones.
Reduction: 5-Hydroxyphenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-hydroxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in neutron capture therapy.
Medicine: Explored for its role in the synthesis of biologically active compounds, including potential drugs.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-5-hydroxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its bromine and hydroxyl groups allow for versatile chemical modifications, making it valuable in various synthetic applications .
Properties
IUPAC Name |
(2-bromo-5-hydroxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BBrO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJBDSZGWFHRBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)O)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BBrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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